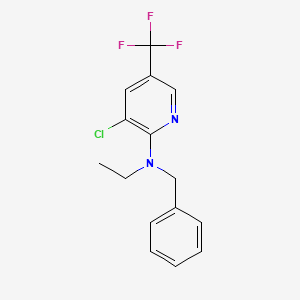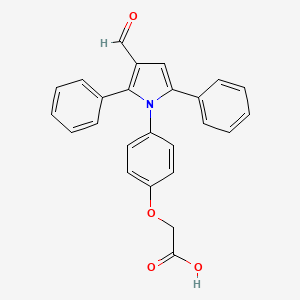
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine est un composé organique complexe de formule moléculaire C15H14ClF3N2. Ce composé est caractérisé par la présence d'un groupe benzyle, d'un groupe chloro, d'un groupe éthyle et d'un groupe trifluorométhyle liés à un cycle pyridine. La combinaison unique de ces groupes fonctionnels confère au composé des propriétés chimiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyridine : Le cycle pyridine peut être synthétisé par une série de réactions de condensation impliquant des précurseurs appropriés.
Introduction des groupes fonctionnels : Les groupes chloro, éthyle et trifluorométhyle sont introduits par des réactions de substitution à l'aide de réactifs tels que des agents chlorants, des agents éthylants et des agents trifluorométhylant.
Benzylation : La dernière étape implique la benzylation du groupe amine à l'aide d'halogénures de benzyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
La N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine subit différents types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes amine et benzyle.
Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, où le cycle pyridine peut être fonctionnalisé davantage.
Réactifs et conditions courantes
Substitution : Réactifs tels que l'hydrure de sodium (NaH) et les halogénures d'alkyle.
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Couplage : Les catalyseurs au palladium et les acides boroniques sont couramment utilisés dans les réactions de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de pyridine substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications de la recherche scientifique
La N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigée pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme candidat médicament potentiel en raison de sa structure chimique unique et de son activité biologique.
Industrie : Utilisée dans le développement d'agrochimiques et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant ainsi leur activité. Le groupe trifluorométhyle est connu pour améliorer la lipophilie du composé, ce qui lui permet de traverser plus facilement les membranes cellulaires et d'interagir avec des cibles intracellulaires. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Applications De Recherche Scientifique
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
3-chloro-5-(trifluorométhyl)pyridin-2-amine : Dépourvue des groupes benzyle et éthyle, elle est donc moins complexe.
N-benzyl-3-chloro-5-(trifluorométhyl)pyridin-2-amine : Similaire, mais sans le groupe éthyle.
N-éthyl-3-chloro-5-(trifluorométhyl)pyridin-2-amine : Similaire, mais sans le groupe benzyle.
Unicité
La N-benzyl-3-chloro-N-éthyl-5-(trifluorométhyl)pyridin-2-amine est unique en raison de la présence des quatre groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1220028-01-2 |
|---|---|
Formule moléculaire |
C15H14ClF3N2 |
Poids moléculaire |
314.73 g/mol |
Nom IUPAC |
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H14ClF3N2/c1-2-21(10-11-6-4-3-5-7-11)14-13(16)8-12(9-20-14)15(17,18)19/h3-9H,2,10H2,1H3 |
Clé InChI |
UKWHNCSDFFEHNT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)
![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)


![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)

![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
